molecular formula C29H23BrN2O2 B11691654 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole

2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B11691654
M. Wt: 511.4 g/mol
InChI Key: WNLUYZHNMVLLAJ-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, along with two diphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of 4-hydroxy-3-bromo-5-methoxybenzaldehyde with benzyl bromide in the presence of a base such as sodium hydroxide to form the benzyloxy intermediate.

    Imidazole ring formation: The benzyloxy intermediate is then reacted with benzil and ammonium acetate in acetic acid to form the imidazole ring. This step involves a cyclization reaction that results in the formation of the imidazole ring with the diphenyl groups attached.

    Final product formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for nucleophilic substitution include sodium azide (NaN₃) and sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to certain enzymes or receptors, while the bromine atom may participate in halogen bonding interactions. The imidazole ring can interact with metal ions or other aromatic systems, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(benzyloxy)-3-methoxyphenyl]-4,5-diphenyl-1H-imidazole: Similar structure but lacks the bromine atom.

    2-[4-(benzyloxy)-3-bromo-5-hydroxyphenyl]-4,5-diphenyl-1H-imidazole: Similar structure but has a hydroxyl group instead of a methoxy group.

    2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-pyrazole: Similar structure but has a pyrazole ring instead of an imidazole ring.

Uniqueness

The presence of the bromine atom and the combination of benzyloxy and methoxy groups in 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H23BrN2O2

Molecular Weight

511.4 g/mol

IUPAC Name

2-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C29H23BrN2O2/c1-33-25-18-23(17-24(30)28(25)34-19-20-11-5-2-6-12-20)29-31-26(21-13-7-3-8-14-21)27(32-29)22-15-9-4-10-16-22/h2-18H,19H2,1H3,(H,31,32)

InChI Key

WNLUYZHNMVLLAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)Br)OCC5=CC=CC=C5

Origin of Product

United States

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